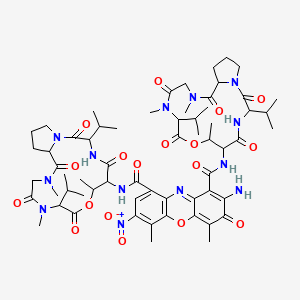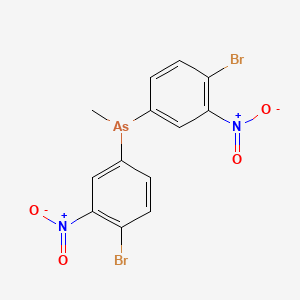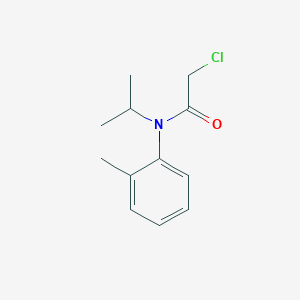
Cadmium;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium and copper are two distinct elements that can form various compounds and alloys. Cadmium is a metal of Group 12 (IIb, or zinc group) of the periodic table, known for its silver-white appearance and ability to take a high polish . Copper, on the other hand, is a reddish-brown metal known for its high electrical and thermal conductivity. When combined, cadmium and copper form alloys that exhibit unique properties, such as increased strength and hardness with minimal reduction in electrical conductivity .
準備方法
Synthetic Routes and Reaction Conditions
Cadmium and copper can be combined through various methods, including electroplating and alloying. One common method involves dissolving pure metals in nitric acid (HNO₃) to create solutions of cadmium and copper ions. These solutions can then be mixed and subjected to electrochemical processes to form cadmium-copper alloys .
Industrial Production Methods
In industrial settings, cadmium is often produced as a by-product of zinc refining. The cadmium is then purified and combined with copper through processes such as smelting and electroplating. The resulting alloys are used in various applications, including electrical components and corrosion-resistant coatings .
化学反応の分析
Types of Reactions
Cadmium and copper undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while copper reacts with oxygen to form copper oxide (CuO) .
Common Reagents and Conditions
Oxidation: Cadmium and copper both react with oxygen at elevated temperatures to form their respective oxides.
Reduction: These metals can be reduced from their oxides using reducing agents such as hydrogen gas (H₂).
Major Products Formed
- Cadmium Oxide (CdO)
- Copper Oxide (CuO)
- Cadmium Chloride (CdCl₂)
- Copper Chloride (CuCl₂)
科学的研究の応用
Cadmium-copper compounds and alloys have a wide range of applications in scientific research and industry:
- Chemistry : Used in electrochemical sensors for detecting heavy metal ions .
- Biology : Studied for their effects on biological systems, including their roles in enzyme inhibition and oxidative stress .
- Medicine : Investigated for their potential use in medical imaging and as therapeutic agents .
- Industry : Utilized in the production of batteries, coatings, and corrosion-resistant materials .
作用機序
The mechanism of action of cadmium and copper compounds involves several biochemical pathways:
- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS) and weakening the antioxidant defense system .
- Enzyme Inhibition : Both metals can inhibit enzymes by binding to their active sites, disrupting normal cellular functions .
- Signal Transduction : Cadmium interferes with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to pathological conditions .
類似化合物との比較
Cadmium and copper share similarities with other heavy metals such as zinc, lead, and mercury:
- Zinc : Like cadmium, zinc is a Group 12 element and shares similar chemical properties. zinc is less toxic and more commonly used in biological systems .
- Lead : Lead shares similar toxicological profiles with cadmium but is more commonly associated with neurological damage .
- Mercury : Both cadmium and mercury are highly toxic and can cause severe health effects, but mercury is more volatile and poses a greater risk of inhalation exposure .
Conclusion
Cadmium and copper, when combined, form compounds and alloys with unique properties and diverse applications. Understanding their preparation methods, chemical reactions, and mechanisms of action is crucial for leveraging their potential in scientific research and industrial applications.
特性
CAS番号 |
12133-50-5 |
|---|---|
分子式 |
Cd8Cu5 |
分子量 |
1217.0 g/mol |
IUPAC名 |
cadmium;copper |
InChI |
InChI=1S/8Cd.5Cu |
InChIキー |
BRHPWQCJLSNSQV-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


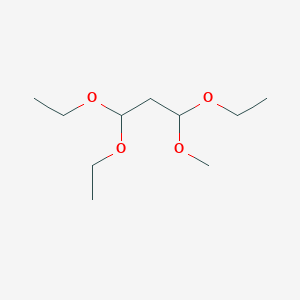
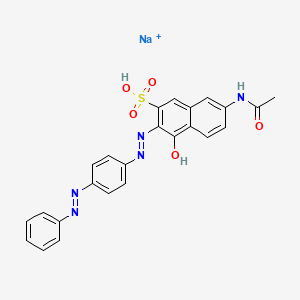
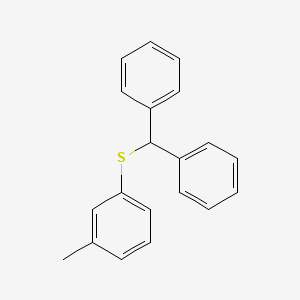
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)

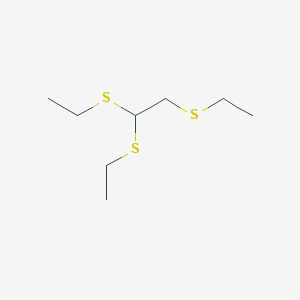
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
